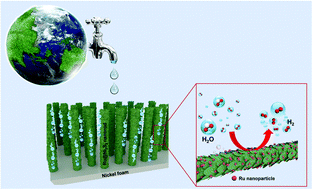Ru@Ni3S2 nanorod arrays as highly efficient electrocatalysts for the alkaline hydrogen evolution reaction†
Inorganic Chemistry Frontiers Pub Date: 2022-06-13 DOI: 10.1039/D2QI00673A
Abstract
Water splitting by electricity is believed to be a promising approach to obtain high-purity H2 on a large scale. Highly efficient electrocatalysts are of great importance for the electrocatalytic hydrogen evolution reaction (HER). Herein, we designed a highly efficient electrocatalyst (Ru@Ni3S2) for the HER by immersing Ni3S2 nanorod arrays into a RuCl3 aqueous solution. The obtained Ru@Ni3S2 with an increased electrochemical surface area and a decreased charge-transfer resistance demonstrates an enhanced electrocatalytic performance toward the HER in alkaline media, suggested by an overpotential of −19.8 mV to achieve a current density of 10 mA cm−2 and a Tafel slope of 33.2 mV dec−1. Both the in situ formed Ru nanoparticles and the adsorbed Ru3+ ions are responsible for the electrocatalytic hydrogen evolution reaction. Density functional theory (DFT) calculations reveal that the enhanced electrocatalytic HER activity of Ru@Ni3S2 compared with pure Ru can be ascribed to the lowered water dissociation energy barrier as well as the more favorable adsorption energy for the H intermediate (H*). During the long-term stability test, the adsorbed Ru3+ on the Ni3S2 nanorods would be converted to Ru(OH)3, leading to attenuated electrocatalytic activity. This drawback can be overcome by further surface modification with polyaniline (PANI). The obtained PANI–Ru@Ni3S2 exhibits a comparable catalytic HER activity to Ru@Ni3S2 but an extraordinary stability with continuous electrolysis at a current density of 20 mA cm−2 for 35 hours. Our design strategy here for synthesizing the Ru@Ni3S2 hybrid and effectively improving the stability of Ru-based catalysts could be extended to develop other noble metal/transition metal sulfides for practical water electrolysis and other applications.


Recommended Literature
- [1] In situ observations of adsorbed microgel particles†
- [2] Fluorinated β-nitro amines by a selective ZrCl4-catalyzed aza-Henry reaction of (E)-trifluoromethyl aldimines†
- [3] Inside back cover
- [4] Bishomoisomandapamate, a New Tetracyclic Diterpenoid from a New Species of the Sinularia Genus of the Indian Ocean
- [5] Modifications and extensions to an existing sequential scheme for determining fall-out nuclides in water
- [6] Fabrication of graphene oxide/montmorillonite nanocomposite flexible thin films with improved gas-barrier properties †
- [7] Tandem deprotonation/azide–tetrazole tautomerization of 4,6-diazido-N-nitro-1,3,5-triazin-2-amine in dimethylsulfoxide solutions: a theoretical study†
- [8] In situ growth of ZIF-8-derived ternary ZnO/ZnCo2O4/NiO for high performance asymmetric supercapacitors†
- [9] Ferroelectric and dielectric properties of Ca2+-doped and Ca2+–Ti4+ co-doped K0.5Na0.5NbO3 thin films†
- [10] Photoactivity and charge trapping sites in copper and vanadium doped anatase TiO2 nano-materials†










